molecular formula C16H12ClNO4S3 B12602010 2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-(phenylsulfonyl)- CAS No. 646039-74-9

2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-(phenylsulfonyl)-

Cat. No.: B12602010
CAS No.: 646039-74-9
M. Wt: 413.9 g/mol
InChI Key: GPGBCVYBWHFEQQ-UHFFFAOYSA-N
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Description

2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-(phenylsulfonyl)- is a chemical compound with the molecular formula C10H8ClNO2S2. It is known for its unique structure, which includes a thiophene ring, a sulfonamide group, and a chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-(phenylsulfonyl)- typically involves the reaction of thiophene-2-sulfonyl chloride with 4-chloroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-(phenylsulfonyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-(phenylsulfonyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-(phenylsulfonyl)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Nitrophenyl)-2-thiophenesulfonamide
  • N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-thiophenesulfonamide
  • N-(4-Nitrophenyl)-2-thiophenesulfonamide
  • N-Methyl-N-phenyl-2-thiophenesulfonamide
  • N-Phenyl-2-thiophenesulfonamide

Uniqueness

2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-(phenylsulfonyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential biological activity compared to similar compounds .

Properties

CAS No.

646039-74-9

Molecular Formula

C16H12ClNO4S3

Molecular Weight

413.9 g/mol

IUPAC Name

5-(benzenesulfonyl)-N-(4-chlorophenyl)thiophene-2-sulfonamide

InChI

InChI=1S/C16H12ClNO4S3/c17-12-6-8-13(9-7-12)18-25(21,22)16-11-10-15(23-16)24(19,20)14-4-2-1-3-5-14/h1-11,18H

InChI Key

GPGBCVYBWHFEQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(S2)S(=O)(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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